molecular formula C12H27ClSi B1630558 Chlorotributylsilane CAS No. 995-45-9

Chlorotributylsilane

Cat. No. B1630558
CAS RN: 995-45-9
M. Wt: 234.88 g/mol
InChI Key: JSQJUDVTRRCSRU-UHFFFAOYSA-N
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Description

Chlorotributylsilane, also known as Tributylchlorosilane or Tributylsilyl chloride, is a chemical compound with the linear formula [CH3(CH2)3]3SiCl . It has a molecular weight of 234.88 .


Molecular Structure Analysis

The molecular structure of Chlorotributylsilane consists of a silicon atom bonded to a chlorine atom and three butyl groups . The butyl groups are represented as [CH3(CH2)3] in the formula .


Physical And Chemical Properties Analysis

Chlorotributylsilane is a liquid at room temperature . It has a refractive index of 1.446 , a boiling point of 250-252 °C , and a density of 0.879 g/mL at 25 °C .

Scientific Research Applications

1. Application in Pictet–Spengler Reaction

  • Summary of the Application: Chlorotrimethylsilane has been found to be an efficient condensing agent in the Pictet–Spengler reaction . This reaction is a method for synthesizing tetrahydro-β-carboline derivatives and their analogs .
  • Methods of Application: The Pictet–Spengler reaction involves the condensation of a carbonyl compound and an amine . Chlorotrimethylsilane is used as a condensing agent in this reaction .
  • Results or Outcomes: The use of Chlorotrimethylsilane in the Pictet–Spengler reaction has resulted in a straightforward synthetic route to tetrahydro-β-carboline derivatives and their analogs . A representative library of structurally diverse products has been created .

2. Application in Doping Controls

  • Summary of the Application: The carbonic anhydrase inhibitors Brinzolamide and Dorzolamide are prohibited in sports after systemic administration . The analytical evidence for the administration route represents a desirable tool in doping controls .
  • Methods of Application: The study involves the in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs .
  • Results or Outcomes: Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes .

Safety And Hazards

Chlorotributylsilane is classified as a skin corrosive and eye damager . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention .

properties

IUPAC Name

tributyl(chloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27ClSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQJUDVTRRCSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)(CCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061367
Record name Silane, tributylchloro-
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Molecular Weight

234.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tributylchlorosilane

CAS RN

995-45-9
Record name Tributylchlorosilane
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Record name Tributylchlorosilane
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Record name Tributylchlorosilane
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Record name Silane, tributylchloro-
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Record name Tributylchlorosilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorotributylsilane
Reactant of Route 2
Reactant of Route 2
Chlorotributylsilane

Citations

For This Compound
18
Citations
E van de Winckel, B David, MM Simoni… - Dyes and …, 2017 - Elsevier
… The starting materials silicon phthalocyanine dichloride (SiPcCl 2 ), chlorotriphenylsilane, chlorotriisobutylsilane and chlorotributylsilane were commercially available. All reactions were …
Number of citations: 32 www.sciencedirect.com
H Xu, T Wada, H Ohkita, H Benten, S Ito - Electrochimica Acta, 2013 - Elsevier
The light-harvesting efficiency of P3HT:PCBM solar cells can be improved by incorporating near-IR dye molecules such as silicon phthalocyanine derivatives with bulky axial groups (…
Number of citations: 31 www.sciencedirect.com
CA Harrison - 1994 - repository.lboro.ac.uk
… Protection of the alcohol using chlorotributylsilane followed by reductive methylation of the enone double bond gave ketone (9). Hydroboration with disiamylborane followed by …
Number of citations: 2 repository.lboro.ac.uk
S Barman, N Garcia, EA Jaseer, M Elanany… - ACS …, 2023 - ACS Publications
Novel N-aryl-functionalized PNP ligands (1–4) bearing m-alkyloxy/-silyloxy substituents were prepared and evaluated for chromium-catalyzed ethylene oligomerization using MMAO-3A …
Number of citations: 1 pubs.acs.org
林由香里, ハヤシユカリ - 2017 - ir.library.osaka-u.ac.jp
Transition-metal-catalyzed hydroacylation has been accepted as a promising synthetic method to form CC bonds between an aldehyde and unsaturated compounds, such as alkynes …
Number of citations: 4 ir.library.osaka-u.ac.jp
RR Cranston, MC Vebber… - Advanced Electronic …, 2022 - Wiley Online Library
Two novel asymmetric silicon phthalocyanine (SiPc) derivatives consisting of one axially substituted fluorine and one tri‐alkyl silane group are synthesized and characterized in n‐type …
Number of citations: 4 onlinelibrary.wiley.com
AH Mermerian - 2004 - dspace.mit.edu
The enantioselective C-acylation of cyclic silyl ketene acetals was achieved catalytically by employing planar-chiral heterocycles derived from 4-(pyrrolidino)pyridine. Key mechanistic …
Number of citations: 3 dspace.mit.edu
J Dunn, AP Dobbs - Tetrahedron, 2015 - Elsevier
A detailed study on the synthesis and reactions of silylmethylcyclopropanes is reported. In their simplest form, these donor-only cyclopropanes undergo Lewis acid promoted reaction to …
Number of citations: 4 www.sciencedirect.com
Q Wu, N Su, X Huang, J Cui, L Shabala, M Zhou… - Plant …, 2021 - cell.com
When plants are exposed to hypoxic conditions, the level of γ-aminobutyric acid (GABA) in plant tissues increases by several orders of magnitude. The physiological rationale behind …
Number of citations: 45 www.cell.com
H Wang, L Shabala, M Zhou, S Shabala - International Journal of …, 2018 - mdpi.com
… (GC150-10, 1.5 mm OD × 0.86 mm ID × 100 mm L, Harvard Apparatus, UK) using a vertical puller, then dried at 225 C overnight in an oven and then silanized with chlorotributylsilane (…
Number of citations: 48 www.mdpi.com

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